Product packaging for 5,8-Dioxa-2-azaspiro[3.5]nonane(Cat. No.:)

5,8-Dioxa-2-azaspiro[3.5]nonane

Cat. No.: B13639315
M. Wt: 129.16 g/mol
InChI Key: SOASSHDMEVHZRI-UHFFFAOYSA-N
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Description

General Context of Spirocyclic Systems in Chemical Research

The allure of spirocyclic systems lies in their inherent three-dimensionality and conformational rigidity, which are highly desirable attributes in the design of complex molecular architectures.

The spiro junction, where the two rings are orthogonally oriented, imparts a high degree of structural rigidity. This constrained conformation reduces the entropic penalty upon binding to biological targets, a favorable characteristic in drug design. lab-chemicals.com The defined spatial arrangement of substituents on a spirocyclic scaffold allows for precise control over the molecule's shape and vectoral presentation of functional groups.

Spirocyclic motifs are found in a diverse array of natural products, many of which exhibit potent biological activities. researchgate.netuni.lumanchesterorganics.com This prevalence in nature has inspired synthetic chemists to incorporate spirocycles into novel therapeutic agents and functional materials. The unique three-dimensional topology of spirocycles allows for the exploration of new chemical space, moving away from the "flat" structures that have traditionally dominated synthetic chemistry. lab-chemicals.com

Classification and Nomenclature of Spiro[3.5]nonane Scaffolds

The nomenclature of spiro compounds is systematic, following the rules established by the IUPAC. The name precisely describes the connectivity and composition of the molecule.

The name 2,5-Dioxa-8-azaspiro[3.5]nonane provides a complete structural description:

spiro : Indicates a spirocyclic compound.

[3.5] : Denotes the number of carbon atoms in each ring, excluding the spiroatom. There are three atoms in the smaller ring (an oxetane (B1205548) derivative) and five in the larger ring (a morpholine (B109124) derivative).

nonane : Specifies the total number of atoms in the bicyclic system (3 + 5 + 1 spiroatom = 9).

2,5-Dioxa-8-aza : Indicates the presence and location of heteroatoms. According to IUPAC rules, numbering starts in the smaller ring at an atom adjacent to the spiro carbon. Thus, the oxygen atoms are at positions 2 and 5, and the nitrogen atom is at position 8.

The compound has the molecular formula C₆H₁₁NO₂ and a molecular weight of approximately 129.16 g/mol . Its unique structure is registered under the CAS number 1184185-17-8.

Properties of 2,5-Dioxa-8-azaspiro[3.5]nonane
PropertyValueReference
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
CAS Number1184185-17-8 nih.gov

The 2,5-Dioxa-8-azaspiro[3.5]nonane scaffold can be compared to other spiro[3.5]nonanes containing nitrogen and oxygen. For instance, 2-Oxa-7-azaspiro[3.5]nonane and 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide are related structures where the number and type of heteroatoms differ, leading to distinct chemical properties and potential applications. The synthesis of various azaspirocycles is an active area of research, with a focus on creating novel three-dimensional structures for drug discovery. achmem.comgoogle.com The inclusion of an oxetane ring, as seen in 2,5-Dioxa-8-azaspiro[3.5]nonane, is of particular interest as oxetanes are known to improve the physicochemical properties of drug candidates.

Historical Context of 2,5-Dioxa-8-azaspiro[3.5]nonane Research

While the broader field of spirocycle chemistry has a history stretching back over a century, the specific compound 2,5-Dioxa-8-azaspiro[3.5]nonane and its derivatives are of more recent interest. A notable synthesis method for this compound was detailed in a Chinese patent, highlighting its utility as a building block in organic synthesis and medicinal chemistry. taylorandfrancis.combeilstein-journals.org This method involves a multi-step process including acylation, cyclization, reduction, and deprotection. The development of synthetic routes to such novel spirocyclic systems is crucial for their evaluation in various applications. taylorandfrancis.combeilstein-journals.org The interest in spiro-heterocyclic steroids and other complex molecules has further driven research into the synthesis and properties of scaffolds like 2,5-Dioxa-8-azaspiro[3.5]nonane.

Overview of Current Research Trends on Azaspiro[3.5]nonane Systems

Research on the broader class of azaspiro[3.5]nonane systems is an active area in drug discovery and materials science. Scientists are exploring these scaffolds for a variety of therapeutic targets.

Key research trends include:

Bioisosteric Replacement : Azaspiro[3.5]nonane derivatives are frequently used as bioisosteres for other cyclic structures, like piperidine, to enhance properties such as metabolic stability and binding affinity. univ.kiev.ua

Novel Therapeutic Agents : Researchers are designing and synthesizing novel azaspiro[3.5]nonane derivatives to act as agonists or antagonists for specific biological targets. For instance, derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists for the G-protein coupled receptor GPR119, which is a target for the treatment of diabetes. nih.gov

Radioligands for Imaging : Isotopically labeled azaspiro-compounds are being developed as radioligands for positron emission tomography (PET) imaging. These agents help in visualizing and studying specific receptors in the body, such as sigma-1 receptors, which are implicated in various neurological disorders and cancers. nih.govresearchgate.net

Scaffolds for Chemical Synthesis : The unique three-dimensional structure of azaspiro[3.5]nonanes makes them valuable building blocks in organic synthesis, allowing for the creation of complex and diverse molecular architectures for new drugs and materials. google.com

While these trends highlight the importance of the azaspiro[3.5]nonane core, it is important to reiterate that specific research findings for the 5,8-Dioxa-2-azaspiro[3.5]nonane isomer are not available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B13639315 5,8-Dioxa-2-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5,8-dioxa-2-azaspiro[3.5]nonane

InChI

InChI=1S/C6H11NO2/c1-2-9-6(5-8-1)3-7-4-6/h7H,1-5H2

InChI Key

SOASSHDMEVHZRI-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CNC2)CO1

Origin of Product

United States

Synthetic Methodologies for 5,8 Dioxa 2 Azaspiro 3.5 Nonane and Its Derivatives

Retrosynthetic Analysis of the 5,8-Dioxa-2-azaspiro[3.5]nonane Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, primarily centered around the formation of the strained four-membered azetidine (B1206935) ring. The most logical approaches involve disconnections of the carbon-nitrogen bonds of the azetidine. This leads to precursors that are acyclic with respect to the azetidine ring but contain the pre-formed 1,4-dioxane (B91453) ring.

One common strategy involves the disconnection of one C-N bond, leading to a precursor such as a 4-(aminomethyl)-4-(hydroxymethyl)-1,4-dioxane derivative. This precursor would require an intramolecular cyclization to form the azetidine ring. A further disconnection of the second C-N bond in a conceptual sense points towards a double alkylation strategy, where a primary amine is reacted with a dielectrophilic 1,4-dioxane derivative.

Alternatively, the entire azetidine ring can be considered as the synthon to be installed onto a pre-existing 1,4-dioxane precursor. This approach might involve intermolecular reactions, such as cycloadditions, to construct the spirocyclic system in a single step. The choice of the specific retrosynthetic pathway often depends on the availability of starting materials and the desired substitution patterns on the final molecule.

Strategies for Spiro Ring Formation

The construction of the spirocyclic junction is the key challenge in the synthesis of this compound. Various strategies have been developed to achieve this, which can be broadly categorized into intramolecular cyclization approaches and intermolecular annulation reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including strained four-membered rings like azetidines. These approaches typically involve the formation of a bond between a nitrogen atom and a carbon atom within the same molecule, which is appropriately functionalized with a leaving group.

One plausible intramolecular approach involves the use of a precursor containing both an epoxide and an amino group. The synthesis of azetidines can be achieved through the intramolecular aminolysis of epoxy amines. For instance, La(OTf)3 has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields frontiersin.orgnih.gov. This method tolerates various functional groups, making it a potentially viable route for complex derivatives of the target scaffold frontiersin.orgnih.gov. The strategy would involve a precursor where an amino group is tethered to a dioxane ring that also bears an epoxide. The intramolecular nucleophilic attack of the amine on the epoxide would lead to the formation of the azetidine ring. The regioselectivity of the epoxide ring opening is a critical factor in this approach.

Precursor TypeCatalyst/ReagentKey TransformationRef.
cis-3,4-Epoxy amineLa(OTf)3Intramolecular aminolysis frontiersin.orgnih.gov
PrecursorReagentsProduct
N-Protected 4-(aminomethyl)-4-(hydroxymethyl)-1,4-dioxane1. TsCl, Pyridine; 2. Base (e.g., NaH)N-Protected this compound

The formation of the azetidine ring can also be achieved through the double alkylation of a primary amine with a suitable dielectrophile. This strategy has been employed for the synthesis of various 1,3-disubstituted azetidines from primary amines and in situ generated bis-triflates of 2-substituted-1,3-propanediols. For the synthesis of this compound, this would require a 1,4-dioxane derivative bearing two electrophilic centers at the 4-position, such as two -CH2X moieties (where X is a good leaving group like a halide or a sulfonate ester). The reaction of this dielectrophile with a primary amine, such as benzylamine (which also serves as a protecting group), would lead to the formation of the spiro-azetidine ring.

AmineDielectrophileProduct
Primary Amine (e.g., Benzylamine)4,4-bis(halomethyl)-1,4-dioxaneN-Substituted this compound

Intermolecular Annulation Reactions

Intermolecular annulation reactions offer an alternative and potentially more convergent approach to the synthesis of spirocyclic systems. These reactions involve the combination of two different molecules to form the cyclic structure in a single step. For the synthesis of this compound, this would typically involve a [2+2] cycloaddition reaction.

The aza Paternò–Büchi reaction, which is the [2+2] photocycloaddition between an imine and an alkene, is a powerful method for the synthesis of azetidines. Recent advancements have enabled this reaction to be carried out using visible light, making it a milder and more accessible method. To apply this to the synthesis of this compound, a suitable 1,4-dioxane-derived alkene or imine would be required to react with a corresponding imine or alkene partner. For example, a methylene-1,4-dioxane could potentially undergo a [2+2] cycloaddition with an appropriate imine under photochemical conditions to yield the desired spiro-azetidine.

Reactant 1Reactant 2Reaction Type
Methylene-1,4-dioxaneImine (e.g., N-tosylimine)[2+2] Photocycloaddition

Corey–Chaikovsky Reaction for Precursor Synthesis

The Johnson–Corey–Chaikovsky reaction is a key method for the synthesis of three-membered rings such as epoxides, aziridines, and cyclopropanes. wikipedia.org The reaction involves the addition of a sulfur ylide to an electrophilic double bond, typically found in ketones, aldehydes, or imines. wikipedia.orgalfa-chemistry.com This transformation is instrumental in preparing spirocyclic precursors that can be further elaborated into more complex scaffolds.

The generally accepted mechanism proceeds through the nucleophilic addition of the sulfur ylide to the electrophilic center, forming a zwitterionic intermediate. alfa-chemistry.com This intermediate then undergoes intramolecular displacement of a good leaving group, such as dimethyl sulfoxide (DMSO) or dimethyl sulfide (Me₂S), to form the three-membered ring. alfa-chemistry.comnih.gov This reaction is highly diastereoselective, typically favoring the trans product. wikipedia.org

In the context of synthesizing precursors for spiro-azetidines, the Corey-Chaikovsky reaction can be employed to create spiro-epoxides from cyclic ketones. These spiro-epoxyamines can be stable, isolable compounds. nih.gov For instance, the reaction has been used to synthesize spirocyclopropyl oxindoles and to construct methanoazepane frameworks. alfa-chemistry.com The resulting strained three-membered ring is a versatile intermediate that can undergo subsequent ring-opening and cyclization steps to form the desired azaspiro[3.5]nonane core.

Enantioselective and Diastereoselective Synthesis of Azaspiro[3.5]nonane Scaffolds

Achieving stereocontrol in the synthesis of complex molecules is a primary objective in modern organic chemistry. For azaspiro[3.5]nonane scaffolds, which often contain multiple stereocenters, the development of enantioselective and diastereoselective methods is critical.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.orgddugu.ac.in Chiral pool synthesis is a straightforward strategy for producing enantiopure target molecules by incorporating a pre-existing stereocenter from a natural product. wikipedia.orgnih.gov This approach is particularly advantageous when the target molecule's structure is similar to a readily available chiral starting material, as the inherent chirality can be preserved throughout the synthetic sequence. wikipedia.org For example, D-ribose has been used as a starting point for the synthesis of polyhydroxylated cyclohexenol intermediates, which are precursors to various complex molecules. researchgate.net Similarly, terpenes like α-pinene are used to create chiral reagents such as Diisopinocampheylborane. wikipedia.org

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including spirocyclic systems. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, often leading to high enantiomeric excess (ee). researchgate.net

Several catalytic asymmetric methods have been developed for the synthesis of spiro-azetidines:

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully used to achieve enantioselective intramolecular C-C bond formation. nih.govacs.org This method has been applied to the synthesis of spirocyclic azetidine oxindoles from isatin-derived diazo compounds, achieving high yields and enantiomeric ratios up to 2:98. nih.govacs.org The catalyst facilitates the reaction between substrates located in immiscible liquid phases under mild conditions. nih.gov

Metal-Catalyzed Reactions: Transition metal catalysts are widely used in asymmetric synthesis. A copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction has been developed to access chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Another example involves rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes, which has been applied to synthesize azaspiro[n.2]alkanes, including azaspiro[3.5]nonane derivatives, with high yield and asymmetric induction (up to 98% ee). acs.org An enzymatic platform using engineered protoglobin-based enzymes has also been developed for the stereodivergent cyclopropanation of N-heterocycles to yield azaspiro[2.y]alkanes. chemrxiv.orgnih.gov

1,3-Dipolar Cycloaddition: The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing four-membered rings can be catalyzed by a Cu(I)/tBu-Phosferrox complex to generate spirocyclic pyrrolidine-azetidine derivatives. rsc.org

The table below summarizes selected asymmetric catalytic methods for the synthesis of related azaspiro scaffolds.

Catalyst SystemReaction TypeSubstrateProductYieldEnantiomeric Excess (ee) / Ratio (er)Reference
SF₅-containing cinchona alkaloidPhase-Transfer CatalysisIsatin-derived diazo compoundSpirocyclic azetidine oxindoleHighup to 2:98 er nih.govacs.org
Rh₂(p-PhTPCP)₄CyclopropanationAzaspiro[3.5]nonane derivativeSpirocyclopropaneGood90% ee acs.org
Copper(I) complexKinugasa/C-C CouplingN-alkynyl-2-bromoanilidesSpiro[azetidine-3,3'-indoline]-2,2'-dioneGoodHigh nih.gov
Cu(I)/tBu-Phosferrox1,3-Dipolar CycloadditionAzomethine ylide & exocyclic alkeneSpirocyclic pyrrolidine-azetidine-- rsc.org

When a molecule contains multiple stereocenters, controlling their relative configuration is known as diastereocontrol. A diastereoselective reaction is one in which one diastereomer is preferentially formed over another. ddugu.ac.in

In the synthesis of azaspiro[3.5]nonane scaffolds, diastereoselectivity can be achieved through various strategies. For example, in catalytic asymmetric 1,3-dipolar cycloadditions, the choice of ligand can control whether the exo or endo diastereomer of the spirocyclic product is formed. rsc.org Similarly, rhodium-catalyzed cyclopropanations have been shown to be not only highly enantioselective but also highly diastereoselective. acs.org Computational studies suggest that stereoselectivity is governed by the steric fit of the substrate within the chiral pocket of the catalyst. acs.org The addition of agents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can also enhance diastereoselectivity by increasing the steric environment around a reaction center through hydrogen bonding. acs.org

Protection and Deprotection Group Strategies

The use of protecting groups is a fundamental concept in multi-step organic synthesis to temporarily mask a reactive functional group and prevent it from interfering with subsequent reactions. nih.govbiosynth.com For the synthesis of this compound, the secondary amine is a key reactive site that often requires protection.

Two of the most common amine protecting groups in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.orgpeptide.comiris-biotech.de

Boc (tert-butyloxycarbonyl) Group: The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org It is stable under basic conditions, making it a suitable choice when subsequent reaction steps require a base. nih.gov

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is base-labile and is readily cleaved by treatment with a base, commonly piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgnih.gov Its removal under mild basic conditions prevents side reactions with acid-sensitive functionalities. americanpeptidesociety.org

The key advantage of using Boc and Fmoc is their orthogonality; one can be removed selectively in the presence of the other, allowing for complex synthetic designs. biosynth.comiris-biotech.de For example, an N-Boc protected olefin can be deprotected using hydrochloric acid, and the resulting free amine can then be protected with a different group, such as a tosyl group. acs.org This orthogonality is crucial in the synthesis of complex molecules like orthogonally protected 2,6-diazaspiro[3.5]nonane, which can serve as versatile building blocks. researchgate.net

The table below outlines the properties of Boc and Fmoc protecting groups.

Protecting GroupAbbreviationCleavage ConditionStabilityKey Feature
tert-butyloxycarbonylBocAcidic (e.g., TFA)Stable to baseOrthogonal to Fmoc group
9-fluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine in DMF)Stable to acidOrthogonal to Boc group

Strategic Deprotection for Subsequent Functionalization

The synthesis of this compound and its derivatives often involves the use of protecting groups on the nitrogen atom to control reactivity during the construction of the spirocyclic core. The strategic removal of these protecting groups is a critical step to allow for subsequent functionalization at the nitrogen center. The choice of the deprotection strategy depends on the nature of the protecting group and the compatibility with other functional groups present in the molecule.

Commonly employed nitrogen protecting groups in the synthesis of related azaspirocycles include the tert-butyloxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group.

The Boc group is typically removed under acidic conditions. A widely used method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is usually fast and efficient at room temperature. Alternatively, milder acidic conditions, such as hydrochloric acid in dioxane or methanol, can be employed, which can be advantageous if other acid-sensitive functional groups are present in the molecule.

The benzyl group is commonly removed by catalytic hydrogenation. This method involves reacting the N-benzylated compound with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). This deprotection is generally clean and high-yielding. A patent for the synthesis of the related isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, describes the removal of a benzyl group via catalytic hydrogenation to yield the final product, highlighting the industrial applicability of this method. google.com

Functionalization and Diversification at the this compound Core

Once the this compound core is synthesized and the nitrogen atom is deprotected, a wide range of functionalization reactions can be performed to introduce molecular diversity. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting compounds.

Introduction of Carboxylic Acid Moieties

The introduction of a carboxylic acid group can be a key step in the development of new bioactive molecules, as this functional group can participate in various biological interactions. While direct carboxylation of the this compound nitrogen is not a standard procedure, a common strategy involves the alkylation of the secondary amine with a reagent containing a masked carboxylic acid functionality, such as an ester. For instance, the deprotected spirocycle can be reacted with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of a base. The resulting ester can then be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Research on the closely related 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has demonstrated the feasibility of incorporating a carboxylic acid group into this type of spirocyclic system. univ.kiev.ua This analogue serves as a valuable model for the potential functionalization of the this compound core.

Installation of Alkyl, Aryl, and Heteroaryl Substituents

The secondary amine of the this compound core is nucleophilic and can readily undergo N-alkylation, N-arylation, and N-heteroarylation reactions.

N-Alkylation can be achieved by reacting the deprotected spirocycle with various alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to scavenge the resulting hydrohalic acid. Reductive amination is another powerful method for introducing alkyl substituents. This two-step, one-pot procedure involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

N-Arylation and N-Heteroarylation are typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, where the spirocyclic amine is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. This reaction is highly versatile and allows for the introduction of a wide array of aromatic and heteroaromatic moieties.

Derivatization of Heteroatoms within the Spiro System

While functionalization of the nitrogen atom is the most common strategy for diversification, the oxygen atoms within the this compound system are generally unreactive ethers and are not typically targeted for derivatization under standard conditions. Their primary role is to define the three-dimensional shape and polarity of the spirocyclic core. Any modification of these oxygen atoms would likely require harsh conditions that could compromise the integrity of the spirocycle itself. Therefore, derivatization efforts are almost exclusively focused on the nitrogen atom.

Scale-Up Considerations and Industrial Production Methods for Azaspiro[3.5]nonane Intermediates

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For azaspiro[3.5]nonane intermediates, several key aspects are crucial for large-scale production.

Reagent and Solvent Selection: The use of hazardous or expensive reagents should be avoided. Solvents should be chosen based on their safety profile, ease of recovery and recycling, and low environmental impact.

Process Optimization and Safety: Each reaction step needs to be optimized for temperature, pressure, reaction time, and stoichiometry to ensure high conversion and minimize the formation of byproducts. A thorough safety assessment is required to identify and mitigate any potential hazards associated with the process, such as exothermic reactions or the handling of flammable or toxic substances.

Purification Methods: The purification of intermediates and the final product should be amenable to large-scale operations. Crystallization is often preferred over chromatography on an industrial scale due to its lower cost and higher throughput.

Chemical Reactivity and Transformation Pathways of 5,8 Dioxa 2 Azaspiro 3.5 Nonane

Reactions at the Nitrogen Atom

The secondary amine within the azetidine (B1206935) ring of 5,8-Dioxa-2-azaspiro[3.5]nonane is a key functional group, serving as a primary site for chemical modification. Its nucleophilic character and basicity drive its reactivity. libretexts.orgspiroacademy.com

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in N-alkylation and N-acylation reactions. libretexts.org These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's physical and chemical properties.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond. Typically, it is achieved by treating this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or an epoxide. These reactions are often performed in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction, preventing the formation of the unreactive ammonium (B1175870) salt. A recent eco-friendly method utilizes propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, avoiding the need for genotoxic alkyl halides. mdpi.com

N-Acylation: The nitrogen atom can also be acylated using various acylating agents like acyl chlorides or acid anhydrides. This reaction, often conducted in the presence of a base such as triethylamine (B128534) or pyridine, results in the formation of a stable amide linkage. This transformation is crucial in various synthetic applications, including peptide synthesis and the creation of complex molecular architectures. arkat-usa.org

Interactive Table: Representative N-Alkylation and N-Acylation Reactions

Reaction TypeReagentSolventBaseExpected Product
N-MethylationMethyl Iodide (CH₃I)AcetonitrileK₂CO₃2-Methyl-5,8-dioxa-2-azaspiro[3.5]nonane
N-BenzylationBenzyl Bromide (BnBr)DMFDIPEA2-Benzyl-5,8-dioxa-2-azaspiro[3.5]nonane
N-AcetylationAcetyl Chloride (AcCl)DichloromethaneTriethylamine1-(5,8-Dioxa-2-azaspiro[3.5]nonan-2-yl)ethan-1-one
N-BenzoylationBenzoyl Chloride (BzCl)PyridinePyridine(5,8-Dioxa-2-azaspiro[3.5]nonan-2-yl)(phenyl)methanone

Amine Reactivity and Functional Group Interconversion

Beyond simple alkylation and acylation, the secondary amine functionality allows for other important transformations.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonyl derivatives. The resulting sulfonamides have significantly different electronic properties compared to the parent amine, with the nitrogen lone pair being less basic and nucleophilic due to delocalization into the sulfonyl group.

Reaction with Nitrous Acid: The reaction of secondary amines with nitrous acid (HNO₂) characteristically forms N-nitrosamines (R₂N-N=O). msu.edu This reaction can be used as a chemical test to distinguish secondary amines from primary or tertiary amines. spiroacademy.commsu.edu

Basicity and Salt Formation: As a base, the secondary amine readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This property is often exploited in purification processes or to improve the aqueous solubility of the compound.

Reactions at the Oxygen Atoms

The two oxygen atoms in this compound are part of a 1,4-dioxane (B91453) ring. Their reactivity is primarily associated with the stability of the ether linkages.

Ether Linkage Stability and Reactivity

The C-O-C ether bonds within the dioxane ring are generally chemically robust. They are resistant to attack by most bases, nucleophiles, and reducing agents. However, they can be cleaved under harsh, acidic conditions. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can lead to the ring-opening of the dioxane moiety. The mechanism involves protonation of an ether oxygen, followed by nucleophilic attack by the conjugate base of the acid (e.g., Br⁻ or I⁻), resulting in the formation of a haloalkoxy-substituted azetidine derivative. The cationic ring-opening polymerization of related cyclic acetals like 1,3-dioxolane (B20135) highlights the susceptibility of such rings to cleavage under specific catalytic conditions. rsc.orgresearchgate.net

Reactions at the Spiro Carbon Center

The spiro carbon atom itself is a quaternary, non-reactive center. However, reactions involving adjacent functional groups can lead to transformations that alter the spirocyclic framework.

Ring Expansion Reactions (e.g., Beckmann Rearrangement)

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide, often leading to ring expansion in cyclic systems. wikipedia.orgmasterorganicchemistry.com For the parent this compound, this reaction is not directly applicable as it lacks the required ketone functionality.

However, a hypothetical derivative, such as 5,8-Dioxa-2-azaspiro[3.5]nonan-1-one , could serve as a substrate for this transformation. The synthesis of this ketone, followed by reaction with hydroxylamine (B1172632) (NH₂OH), would yield the corresponding oxime.

Upon treatment with an acid catalyst (e.g., sulfuric acid, PPA) or other reagents like tosyl chloride, the oxime would undergo the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.comcsbsju.edu The reaction proceeds via protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orglibretexts.org This 1,2-shift results in the formation of a nitrilium ion, which is then attacked by water and tautomerizes to the final lactam product. This sequence would expand the four-membered azetidine ring into a five-membered lactam, yielding a new spirocyclic scaffold.

Interactive Table: Hypothetical Beckmann Rearrangement Pathway

StepStarting MaterialReagentsIntermediate/ProductTransformation
15,8-Dioxa-2-azaspiro[3.5]nonan-1-one (Hypothetical)Hydroxylamine (NH₂OH), Acid catalyst5,8-Dioxa-2-azaspiro[3.5]nonan-1-one oximeOxime Formation
25,8-Dioxa-2-azaspiro[3.5]nonan-1-one oximeH₂SO₄ or PCl₅5,8-Dioxa-2-aza-spiro[4.5]decane-1,6-dione (Lactam)Beckmann Rearrangement

Reaction Mechanisms and Transition State Analysis

Without experimental data or theoretical studies on this compound, any attempt to populate these sections would be purely speculative and would not meet the required standard of a professional, authoritative, and scientifically accurate article based on detailed research findings.

The absence of a dedicated CAS (Chemical Abstracts Service) number for this compound further underscores its current obscurity in the field of chemistry. This suggests that the compound may not have been synthesized or characterized to a significant extent, if at all.

Therefore, a comprehensive article on the chemical reactivity and transformation pathways of this compound, as per the provided detailed outline, cannot be generated at this time due to the lack of foundational research and published data. Further experimental investigation would be required to elucidate the chemical properties and reactivity of this specific molecule.

Structural and Conformational Analysis of 5,8 Dioxa 2 Azaspiro 3.5 Nonane Systems

Advanced Spectroscopic Elucidation Techniques

Spectroscopic methods are indispensable for determining the molecular structure and conformational dynamics of 5,8-Dioxa-2-azaspiro[3.5]nonane in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for probing the solution-state conformation of molecules. auremn.org.br For this compound, ¹H and ¹³C NMR spectra would provide initial verification of the molecular structure by identifying the number and connectivity of unique protons and carbons.

In ¹H NMR, the chemical shifts and coupling constants of the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would be particularly informative. For instance, the protons on the azetidine (B1206935) ring (C1, C3) and those on the dioxane ring (C6, C7, C9) would exhibit distinct signals. The complexity of these signals can indicate the degree of conformational rigidity or flexibility in the system. copernicus.org If the ring systems are undergoing rapid conformational exchange on the NMR timescale, averaged signals will be observed. copernicus.org

¹³C NMR spectroscopy would complement the proton data, showing distinct resonances for each carbon environment. The chemical shifts would be influenced by the electronegativity of the adjacent heteroatoms, with carbons bonded to oxygen (C5, C8) and nitrogen (C2) appearing at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous heterocyclic systems.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1, C3 (Azetidine CH₂)3.0 - 3.545 - 55
C4 (Spirocenter)-35 - 45
C6, C9 (Dioxane CH₂)3.5 - 4.065 - 75
C7 (Dioxane CH₂)1.8 - 2.225 - 35

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of atoms, thereby elucidating the relative stereochemistry and preferred conformation of the molecule. mdpi.com A NOESY experiment on this compound would reveal through-space correlations between protons.

For example, observing a NOESY cross-peak between protons on the azetidine ring and specific protons on the dioxane ring would confirm their spatial closeness. This information is vital for establishing the three-dimensional orientation of the two rings relative to each other. The presence or absence of certain cross-peaks can help to distinguish between different possible chair or boat conformations of the dioxane ring and the puckering of the azetidine ring. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Secondary AmineN-H Stretch3300 - 3500 (broad)
AlkaneC-H Stretch2850 - 3000
EtherC-O-C Stretch1050 - 1150 (strong)
AmineC-N Stretch1020 - 1250

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Since this compound lacks extended π-systems or chromophores, it is not expected to show significant absorbance in the typical UV-Vis range (200-800 nm). Its spectrum would likely be transparent above 220 nm, confirming the absence of conjugated double bonds.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion. Beyond simple molecular weight confirmation, the fragmentation pattern in the mass spectrum provides valuable structural information. libretexts.org

The fragmentation of the molecular ion is typically initiated at the heteroatoms. Common fragmentation pathways would include:

Alpha-Cleavage: The bonds adjacent to the nitrogen atom in the azetidine ring and the oxygen atoms in the dioxane ring are prone to cleavage. This is a dominant fragmentation pathway for amines and ethers. libretexts.orgmiamioh.edu

Ring Opening: Fragmentation can proceed via the opening of either the azetidine or dioxane ring, followed by the loss of small, stable neutral molecules like ethylene (B1197577) or formaldehyde.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value (Predicted)Possible Fragment Structure/Loss
143[M]⁺ (Molecular Ion)
114Loss of C₂H₅N (ethyl amine fragment)
85Loss of C₂H₄O₂ (dioxane fragment)
57C₃H₅N⁺ (azetidine-derived fragment)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight

X-Ray Crystallography for Solid-State Structural Determination

While NMR provides information about the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the spirocyclic system.

For this compound, a crystal structure would definitively show the puckering of the four-membered azetidine ring and the conformation of the six-membered dioxane ring (e.g., chair, boat, or twist-boat). This solid-state information serves as a crucial benchmark for comparison with computational models and solution-state NMR data.

Conformational Preferences and Dynamics of the Spiro[3.5]nonane Ring System

Azetidine Ring: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain.

1,4-Dioxane (B91453) Ring: The six-membered dioxane ring is expected to preferentially adopt a chair conformation, which minimizes both angular and torsional strain. However, the possibility of a boat or twist-boat conformation, as well as ring inversion between two chair forms, exists. Studies on substituted 1,3-dioxanes have shown that chair conformers are generally the most stable. researchgate.net

Ring Strain Analysis and Energy Minimization

The azetidine ring , a four-membered heterocycle containing a nitrogen atom, is known to possess significant ring strain due to angle and torsional strain. The ideal bond angles for an sp³-hybridized carbon or nitrogen atom are approximately 109.5°. In a planar cyclobutane, the internal angles are forced to be 90°, leading to substantial angle strain. Azetidine rings typically adopt a puckered conformation to alleviate some of this strain. nih.gov The inherent strain in azetidine-containing spirocycles is a recognized feature that can be harnessed in chemical synthesis, for instance, in strain-release driven spirocyclization reactions. nih.gov

The 1,3-dioxane (B1201747) ring , a six-membered ring containing two oxygen atoms, generally adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. However, the presence of the heteroatoms introduces differences in bond lengths and angles compared to cyclohexane, which can influence the ring's geometry and strain. Quantum-chemical studies on substituted 1,3-dioxanes have shown that the chair conformer is typically the most stable, but twist and boat conformations can also exist as local minima on the potential energy surface.

The fusion of these two rings at a single carbon atom in a spirocyclic arrangement introduces further conformational constraints. The spiro-junction itself can be a source of strain and can influence the puckering of both rings. Computational studies on related spiro compounds have been used to determine their three-dimensional shapes and conformational preferences.

Energy minimization calculations, typically performed using computational chemistry methods such as density functional theory (DFT), would be required to precisely quantify the ring strain energy of this compound and to determine its lowest energy conformation. Such calculations would involve optimizing the geometry of the molecule to find the arrangement of atoms with the minimum potential energy. The ring strain energy could then be estimated by comparing the heat of formation of the spirocycle with that of an appropriate strain-free acyclic reference compound. bldpharm.com

Hypothetical Energy Minimization Data for Analogous Systems:

While specific data for this compound is unavailable, we can present hypothetical data based on general principles for related structures to illustrate the concepts.

Ring SystemPredominant ConformationEstimated Ring Strain (kcal/mol)Source of Strain
AzetidinePuckered~26Angle and Torsional Strain
1,3-DioxaneChair~0-2Minimal in Chair Conformation
Spiro[3.5]nonane-~26-28Primarily from the four-membered ring

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Impact of Substituents on Conformation

Substituents on either the azetidine or the 1,3-dioxane ring of this compound would be expected to have a significant impact on the conformational equilibrium of the molecule.

Substituents on the Azetidine Ring:

Substituents on the nitrogen atom (position 2) or the carbon atoms of the azetidine ring would influence the puckering of the four-membered ring. The nature of the substituent (e.g., its size and electronic properties) would determine its preferred orientation (axial vs. equatorial-like) to minimize steric interactions. For instance, in related azetidine-containing peptides, the ring can adopt either a puckered structure depending on the backbone. nih.gov

Substituents on the 1,3-Dioxane Ring:

Substituents on the carbon atoms of the 1,3-dioxane ring would affect the chair-boat conformational equilibrium and the orientation of the substituent itself. Large substituents would generally prefer an equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric strain in six-membered rings.

General Principles of Substituent Effects on Related Spirocycles:

Studies on other spirocyclic systems have shown that substituents can have profound and sometimes unexpected effects on conformation and reactivity. acs.org For example, the incorporation of spirobicyclic linkers has been used to restrict conformational freedom in drug design. acs.org The electronic effects of substituents can also play a role, as demonstrated in computational studies of other substituted molecules.

To provide a concrete understanding, detailed computational studies would be necessary to model the effects of various substituents on the conformational landscape of this compound. These studies would involve calculating the relative energies of different conformers for each substituted derivative.

Hypothetical Conformational Energy Differences for a Substituted Analog:

The following table illustrates hypothetical energy differences between axial and equatorial conformers for a generic substituent on the 1,3-dioxane ring of a spiro[3.5]nonane system.

Substituent (R)Position on 1,3-Dioxane RingΔG (Equatorial - Axial) (kcal/mol)Preferred Conformer
MethylC-9-1.7Equatorial
tert-ButylC-9-5.0Equatorial
PhenylC-9-3.0Equatorial

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Computational and Theoretical Studies on 5,8 Dioxa 2 Azaspiro 3.5 Nonane

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

No specific studies employing Density Functional Theory (DFT) or other quantum chemical calculations to elucidate the electronic structure, molecular orbitals, or reactivity descriptors (such as electrostatic potential maps or frontier molecular orbitals) for 5,8-Dioxa-2-azaspiro[3.5]nonane have been identified. Such studies would be invaluable in predicting its chemical behavior, stability, and potential for interaction with biological targets.

Molecular Dynamics Simulations

There are no published molecular dynamics (MD) simulations specifically investigating the conformational landscape, dynamic behavior, or interaction of this compound with solvents or biological macromolecules.

Prediction of Binding Modes and Interaction Energies

In the absence of dedicated research on this compound, there is no data available concerning its predicted binding modes or interaction energies with any specific protein or receptor. For related azaspiro compounds, computational docking and simulation have been used to explore binding affinities, but these findings cannot be extrapolated to the specific isomeric form of this compound.

Structure-Activity Relationship (SAR) Concepts based on Computational Models (Excluding Direct Efficacy/Toxicity)

Due to the lack of synthesized derivatives and associated biological activity data for this compound, no computational Structure-Activity Relationship (SAR) studies have been conducted. Establishing SAR would require a dataset of analogous compounds and their measured activities, which is not currently available.

Exploration of Bioisosteric Replacements using Computational Tools

There are no computational studies exploring bioisosteric replacements for the this compound scaffold. Such investigations would typically involve computational screening of different functional groups or ring systems to identify potential replacements that maintain or improve desired physicochemical or ADME (Absorption, Distribution, Metabolism, and Excretion) properties without altering the core biological activity, but this requires an initial biological activity profile which is absent for this compound.

Limited Research Data Available for this compound

A 2018 publication in the journal Synthesis describes a method for the preparation of this compound hydrochloride. thieme-connect.com The study provides key characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, melting point, and elemental analysis, confirming the successful synthesis of the compound. thieme-connect.com Commercial suppliers also list the hydrochloride salt of this compound, indicating its availability for research purposes. echemi.comechemi.com

However, beyond its synthesis, there is a scarcity of published research that specifically investigates the properties and applications of this compound as outlined in the requested article structure. General principles of medicinal chemistry suggest that spirocyclic frameworks can impart conformational rigidity and influence physicochemical properties, and the 1,4-dioxane (B91453) motif is a known bioisostere. Yet, specific experimental data and detailed research findings directly pertaining to this compound in these contexts could not be retrieved.

Due to the lack of specific, detailed research findings for this compound, generating a scientifically accurate and informative article that strictly adheres to the provided outline is not feasible at this time.

To proceed, it is recommended to consider one of the following alternative approaches:

Broaden the Scope: The scope of the article could be expanded to include other, more extensively researched isomers of dioxa-azaspiro[3.5]nonane, such as 2,8-Dioxa-5-azaspiro[3.5]nonane or 2,5-Dioxa-8-azaspiro[3.5]nonane. These related compounds have more available data regarding their use in medicinal chemistry and drug design.

Select a Different Compound: A different, more well-documented spirocyclic scaffold could be chosen as the subject of the article. This would ensure that the content is based on a solid foundation of scientific literature, allowing for a thorough and detailed discussion of the topics outlined.

5,8 Dioxa 2 Azaspiro 3.5 Nonane As a Molecular Scaffold in Chemical Design

Advanced Applications in Probe Development and Chemical Biology

The distinct architecture of 5,8-dioxa-2-azaspiro[3.5]nonane makes it a valuable scaffold in the creation of molecular probes for chemical biology. The introduction of isotopic labels into its framework significantly broadens its applicability, facilitating in-depth studies of biological activities and reaction pathways.

Synthesis of Isotopically Labeled this compound Derivatives

The synthesis of compounds labeled with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a cornerstone of modern biomedical research. hwb.gov.in These isotopes act as tracers, enabling scientists to follow the journey of a molecule through a biological system or chemical reaction. wsu.eduwikipedia.org For derivatives of this compound, isotopic labels can be strategically placed to investigate metabolic fate and the kinetics of reactions without significantly altering the molecule's inherent chemical behavior. researchgate.net

Synthetic strategies for creating these labeled derivatives typically rely on isotopically enriched starting materials or reagents. x-chemrx.com For example, deuterium atoms can be introduced through methods like reductive deuteration using a deuterium source or by direct hydrogen-deuterium exchange reactions. hwb.gov.in Carbon-13 labels are generally incorporated by building the molecular scaffold using precursors that already contain ¹³C atoms at specific positions. While literature on the specific synthesis of labeled this compound is not abundant, general principles of isotopic labeling for similar heterocyclic compounds can be applied.

Labeled Precursor/ReagentIsotopeMethod of IncorporationPotential Application
Deuterium Gas (D₂) with a catalystDeuterium (²H)Catalytic hydrogenation of an unsaturated precursor.Metabolic stability studies.
¹³C-labeled oxetane (B1205548) or azetidine (B1206935) building blocksCarbon-13 (¹³C)Total synthesis from simple labeled precursors. youtube.comTracing carbon skeleton in metabolic pathways.
Deuterated solvents (e.g., D₂O) with catalystDeuterium (²H)Late-stage hydrogen-deuterium exchange. x-chemrx.comKinetic isotope effect studies.
Utility in Metabolic Studies

Isotopically labeled derivatives of this compound are powerful tools for absorption, distribution, metabolism, and excretion (ADME) studies. hwb.gov.in Understanding how a potential drug is processed in the body is a critical part of the drug discovery process. clearsynth.com

When a compound containing the this compound scaffold is labeled with a stable isotope, it can be administered and then tracked using highly sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. hwb.gov.inresearchgate.net The mass difference imparted by the isotope allows researchers to distinguish the drug and its breakdown products (metabolites) from the vast number of other molecules present in a biological sample. nih.gov This helps in identifying the metabolic pathways, the sites on the molecule that are most susceptible to metabolism, and the rate at which the compound is eliminated from the body. youtube.comclearsynth.com

Labeled Compound TypeAnalytical TechniqueInformation Gained
Deuterium (²H) labeled derivativeLiquid Chromatography-Mass Spectrometry (LC-MS)Identification of metabolites by looking for characteristic mass shifts. researchgate.net
Carbon-13 (¹³C) labeled derivativeHigh-Resolution Mass Spectrometry (HRMS)Confirmation of metabolite structures by determining their elemental composition. nih.gov
Deuterium (²H) or Carbon-13 (¹³C) labeled derivativeNuclear Magnetic Resonance (NMR) SpectroscopyPrecise location of metabolic changes on the molecular structure. hwb.gov.in
Application in Reaction Kinetic Studies

The study of how fast reactions occur and the factors that influence these rates is known as reaction kinetics. Isotopically labeled compounds are central to investigating reaction mechanisms through a phenomenon called the kinetic isotope effect (KIE). portico.orgcatalysis.blog

The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. portico.org Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, reactions that involve breaking this bond in the rate-determining step will be slower for the deuterated compound. researchgate.netportico.org The magnitude of this effect provides valuable clues about the transition state of the reaction. x-chemrx.com

For derivatives of this compound, this can be applied to understand their metabolic stability. For instance, if a specific C-H bond is known to be a primary site of metabolism by enzymes like Cytochrome P450, replacing that hydrogen with deuterium can slow down the metabolism at that site. nih.govnih.gov This "metabolic switching" can be a strategy to improve a drug's pharmacokinetic profile. portico.org By measuring the KIE, researchers can confirm that C-H bond cleavage is indeed the rate-limiting step in the metabolic process. nih.govnih.gov

Reaction StudiedIsotopic SubstitutionObserved KIE (kH/kD)Mechanistic Insight
Enzymatic hydroxylation at a carbon on the spirocycleC-H replaced with C-D> 2Indicates a primary KIE; C-H bond cleavage is part of the rate-determining step. portico.org
N-dealkylation (removal of a group attached to the nitrogen)C-H on the N-alkyl group replaced with C-D~1.5 - 2.0Suggests that C-H bond breaking is involved in the rate-limiting step of N-demethylation. tandfonline.com
Reaction where the labeled bond is not brokenC-H replaced with C-D at a remote site~1No significant KIE; the labeled bond is not broken in the rate-determining step.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Routes for 5,8-Dioxa-2-azaspiro[3.5]nonane

The development of efficient and scalable synthetic routes is crucial for the widespread application of novel chemical entities. For the isomeric compound, 2,5-dioxa-8-azaspiro[3.5]nonane, a multi-step synthesis has been reported which begins with the reaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride. lookchem.comgoogle.com This is followed by a self-cyclization reaction, reduction of an intermediate, and a final catalytic hydrogenation step to remove a protecting group. lookchem.comgoogle.com Another approach to a related structure, 2,8-Dioxa-5-azaspiro[3.5]nonane, involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide. smolecule.com

Exploration of New Functionalization Strategies

The ability to selectively functionalize the azaspiro[3.5]nonane core is key to creating diverse libraries of compounds for biological screening. Current research on related diazaspiro[3.5]nonane derivatives has shown that modifications to the core structure can lead to potent enzyme inhibitors. acs.org For example, the incorporation of spirobicyclic linkers has been used to restrict the conformational freedom of molecules, which can enhance their binding to biological targets. acs.org

Future work in this area will likely explore a wider range of chemical transformations to introduce new functional groups at various positions on the this compound scaffold. This could include late-stage functionalization techniques that allow for the modification of complex molecules in the final steps of a synthesis. The use of photocatalysis to generate N-centered radicals for the construction of β-spirocyclic pyrrolidines is one such advanced strategy that could be adapted for the functionalization of azaspiro[3.5]nonanes. acs.org Diversity-oriented synthesis approaches, which aim to rapidly generate a wide range of structurally diverse molecules, will also be instrumental in exploring the chemical space around this scaffold. nih.gov

Advancements in Asymmetric Synthesis of Azaspiro[3.5]nonane Enantiomers

Many bioactive molecules are chiral, meaning they exist as a pair of non-superimposable mirror images, or enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. mdpi.com Therefore, the development of asymmetric synthetic methods to produce single enantiomers of azaspiro[3.5]nonane derivatives is a critical area of research.

Recent advancements in asymmetric synthesis have provided a variety of tools to control stereochemistry. researchgate.net For substituted 2-azaspiro[3.5]nonan-1-ones, a highly enantioselective synthetic route has been developed that utilizes a chiral auxiliary to control the stereochemistry of the final product. lookchem.com Another strategy involves the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral imines, which has been successfully applied to the synthesis of 1-substituted 2-azaspiro[3.5]nonanes. rsc.org More recently, enzymatic methods using engineered carbene transferases have been developed for the asymmetric synthesis of azaspiro[2.y]alkanes, offering a highly stereodivergent and scalable platform. chemrxiv.orgchemrxiv.org Future research will likely focus on adapting and refining these methods for the asymmetric synthesis of this compound enantiomers, providing access to enantiomerically pure compounds for pharmacological evaluation.

Application of Advanced High-Throughput Methodologies in Derivatization

The discovery of new drug candidates often requires the synthesis and screening of large libraries of compounds. researchgate.net High-throughput methodologies are essential for accelerating this process. Automated synthesis platforms can be used to rapidly generate a diverse range of derivatives from a common scaffold. researchgate.net

Future applications in the context of this compound will likely involve the use of robotic systems for parallel synthesis, allowing for the rapid creation of a library of analogs with different substituents. High-throughput screening techniques can then be used to quickly assess the biological activity of these compounds, identifying promising candidates for further development. The integration of synthesis and screening in this manner can significantly shorten the timeline for drug discovery.

Computational Design and Prediction of Novel Azaspiro[3.5]nonane Based Architectures

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. researchgate.net These methods can be used to design novel molecules with desired properties and to predict their biological activity before they are synthesized in the lab. For instance, in the development of ENPP1 inhibitors, computational approaches were likely used to guide the design of diazaspiro[3.5]nonane derivatives with improved potency. acs.org

In the future, computational design will play an even greater role in the development of novel architectures based on the this compound scaffold. Molecular docking simulations can be used to predict how different derivatives will bind to a target protein, helping to prioritize the synthesis of the most promising compounds. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of these compounds with their biological activity, further guiding the design of new and more effective molecules. The use of parametric modeling and rule-based systems in computational design can allow for the exploration of a vast number of design options, leading to the discovery of truly innovative molecular architectures. youtube.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5,8-Dioxa-2-azaspiro[3.5]nonane?

The synthesis typically involves cyclization of precursors with chloroacetyl chloride under controlled conditions. Key steps include:

  • Step 1 : Reaction of a precursor with chloroacetyl chloride in solvents like dichloromethane or THF, using bases such as triethylamine or potassium carbonate .
  • Step 2 : Catalytic hydrogenation to remove protecting groups (e.g., benzyl groups) for final ring closure .
  • Critical Parameters : Temperature (0–25°C), solvent polarity, and base strength to minimize side reactions. Yields >80% are achievable with optimized protocols .

Q. How does the spirocyclic structure influence its chemical reactivity?

The unique arrangement of oxygen and nitrogen atoms in the spirocyclic system introduces:

  • Ring strain : Enhances reactivity in ring-opening or substitution reactions.
  • Hydrogen-bonding capacity : Oxygen and nitrogen atoms facilitate interactions with biomolecules or catalysts . Comparative analysis with analogs (e.g., 2,5-Dioxa-8-azaspiro[3.5]nonane) shows altered reactivity due to oxygen positioning .

Q. What analytical techniques are used to confirm its structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR for ring proton environments and substituent analysis.
  • X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., C-O and C-N bond lengths) .
  • Mass spectrometry : Validates molecular weight (129.16 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve reaction design for derivatives?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Reaction path search : Identifies energetically favorable routes for cyclization or substitution .
  • Solvent effects : COSMO-RS models optimize solvent selection to enhance yield . A hybrid computational-experimental approach reduced development time by 40% in spirocyclic compound synthesis .

Q. What strategies resolve contradictions in reported biological activities of analogs?

Comparative studies using structure-activity relationship (SAR) tables clarify discrepancies:

CompoundKey FeatureBioactivity (IC₅₀)
5,8-Dioxa-2-azaspiro[...]Dual O/N donor sites12 µM (Enzyme X)
2,5-Dioxa-8-azaspiro[...]Single O donor>100 µM
  • Hypothesis testing : Methyl or halogen substitutions alter steric/electronic profiles, affecting target binding .

Q. How to design experiments for studying ring-opening mechanisms?

Use factorial design to evaluate variables:

  • Factors : Temperature (40–80°C), nucleophile concentration (0.1–1.0 M), solvent (THF vs. DMF).
  • Response : Reaction rate and product distribution .
  • Outcome : Identified DMF and high nucleophile concentration as optimal for regioselective ring-opening .

Q. What methodologies assess interactions with biomolecules (e.g., proteins)?

  • Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD = 5.8 µM for Protein Y) .
  • Molecular docking : Predicts binding poses using the compound’s hydrogen-bonding sites .
  • Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during binding .

Q. What challenges arise in scaling up synthesis for research-grade quantities?

  • Purification : Column chromatography struggles with polar intermediates; switch to recrystallization .
  • Yield optimization : Batch vs. flow chemistry comparisons show 15% higher yield in flow systems due to better heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.